

Application Notes and Protocols for Demethyl-NSC682769 in YAP-Dependent Cancer Studies

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Compound of Interest

Compound Name: Demethyl-NSC682769

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Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The Yes-associated protein (YAP) is a key downstream effector of this pathway, acting as a transcriptional co-activator. In many cancers, YAP is overexpressed and translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation, and inhibit apoptosis. The YAP-TEAD interaction is therefore a prime target for therapeutic intervention in these YAP-dependent cancers.

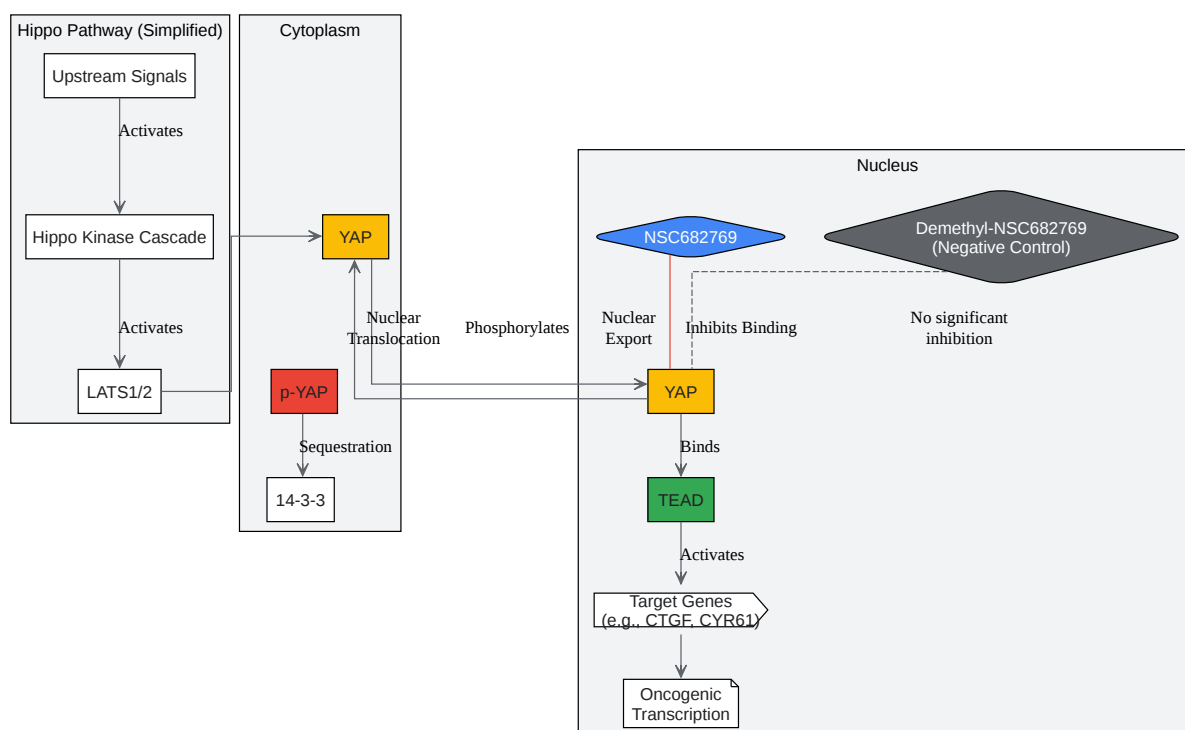
NSC682769 is a small molecule inhibitor that directly binds to YAP, disrupting its interaction with TEAD transcription factors.^{[1][2][3][4]} This disruption leads to the suppression of YAP-TEAD transcriptional activity, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.^{[1][3]}

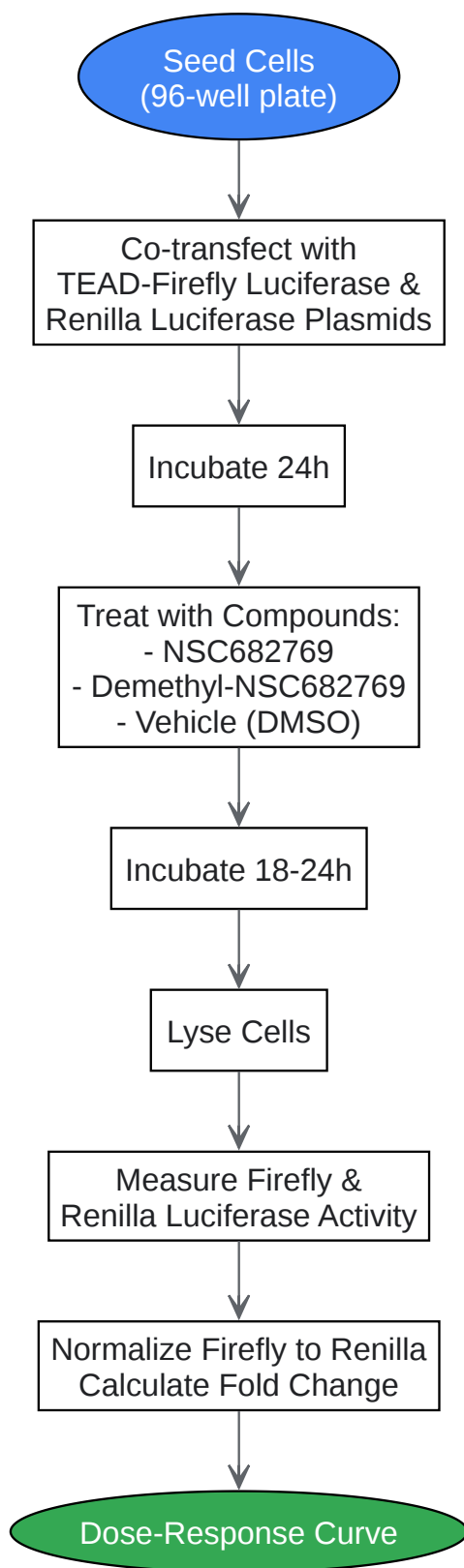
Demethyl-NSC682769 is a close structural analog and serves as an essential negative control for experiments involving NSC682769. As a target protein ligand activity control, **Demethyl-NSC682769** is predicted to have significantly reduced or no binding affinity for YAP, and consequently, a diminished ability to inhibit the YAP-TEAD interaction. Its use is crucial for demonstrating that the observed biological effects of NSC682769 are specifically due to its engagement with the intended target.

These application notes provide detailed protocols for utilizing **Demethyl-NSC682769** alongside its active counterpart, NSC682769, to investigate YAP-dependent cancers.

Mechanism of Action of NSC682769

NSC682769 functions by directly binding to the YAP protein. This binding event sterically hinders the association of YAP with all four TEAD family members (TEAD1-4).[2][4] The loss of this interaction prevents the recruitment of the transcriptional machinery to the promoters of YAP-TEAD target genes, such as CTGF and CYR61, leading to a downregulation of their expression.[5] This ultimately results in the inhibition of cancer cell proliferation, migration, and invasion, and can induce apoptosis.[1][3] Furthermore, treatment with NSC682769 has been shown to cause a reduction in nuclear YAP levels and a corresponding accumulation of YAP in the cytoplasm.[2]





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